molecular formula C10H8Cl2F2O3 B1410014 Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate CAS No. 1803817-93-7

Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate

Cat. No. B1410014
CAS RN: 1803817-93-7
M. Wt: 285.07 g/mol
InChI Key: BXCGHJBOKIDEEG-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate, also known as EDDB, is a chemical compound with a broad range of applications in the laboratory. It is a colorless and odorless solid with a melting point of 117-118°C. EDDB is a useful reagent for organic synthesis, as it can be used to synthesize a variety of compounds, such as carboxylic acids, aldehydes, ketones, and esters. It is also a versatile building block for pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate is not well understood. However, it is believed that Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate acts as an alkylating agent, which means that it can react with certain molecules to form new compounds. Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate is also believed to be an oxidizing agent, which means that it can react with certain molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate are not well understood. However, it is believed that Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate may act as an inhibitor of certain enzymes, which could lead to the inhibition of certain biochemical and physiological processes. Additionally, Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate may act as an antioxidant, which could lead to the prevention of oxidative damage to cells.

Advantages and Limitations for Lab Experiments

Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate has several advantages and limitations when used in laboratory experiments. One of the main advantages of Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate is its versatility, as it can be used in the synthesis of a variety of compounds. Additionally, Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate is relatively inexpensive and easy to obtain. However, Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate has several limitations, including its limited solubility in water and its low boiling point. Additionally, Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate is toxic and should be handled with caution.

Future Directions

The future directions of Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate are vast. Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate could be used in the synthesis of more complex compounds, such as polymers and pharmaceuticals. Additionally, Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate could be used in the development of new fluorescent dyes for use in biological and chemical applications. Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate could also be used in the synthesis of organic semiconductors for use in optoelectronic devices. Additionally, Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate could be used in the development of new catalysts for use in organic synthesis. Finally, Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate could be used in the development of new enzymes and other proteins for use in biotechnology.

Scientific Research Applications

Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate is a versatile reagent and has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, such as carboxylic acids, aldehydes, ketones, and esters. It is also used in the synthesis of pharmaceuticals, agrochemicals, and polymers. Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate is also used in the synthesis of fluorescent dyes, which are used in a variety of biological and chemical applications. Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate is also used in the synthesis of organic semiconductors, which are used in the development of optoelectronic devices.

properties

IUPAC Name

ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)7-6(17-10(13)14)4-3-5(11)8(7)12/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCGHJBOKIDEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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